N,N'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide)
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Overview
Description
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) is a complex organic compound with the molecular formula C22H38N2O4. This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-1H-indene core linked to two 4-hydroxy-N-methylbutyramide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) typically involves multiple steps. The starting material is often a derivative of octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and 4-hydroxy-N-methylbutyramide groups. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tricyclo[5.2.1.0(2,6)]decane
Uniqueness
N,N’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene)bis(4-hydroxy-N-methylbutyramide) stands out due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
93962-82-4 |
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Molecular Formula |
C22H38N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-hydroxy-N-[[3-[[4-hydroxybutanoyl(methyl)amino]methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]-N-methylbutanamide |
InChI |
InChI=1S/C22H38N2O4/c1-23(20(27)5-3-9-25)13-17-12-18-15-7-8-16(11-15)22(18)19(17)14-24(2)21(28)6-4-10-26/h15-19,22,25-26H,3-14H2,1-2H3 |
InChI Key |
RAZJLOFQMYPPNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC2C3CCC(C3)C2C1CN(C)C(=O)CCCO)C(=O)CCCO |
Origin of Product |
United States |
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